3-((tert-Butoxycarbonyl)amino)-3-methylbutanoic acid
Overview
Description
3-((tert-Butoxycarbonyl)amino)-3-methylbutanoic acid is a useful research compound. Its molecular formula is C10H19NO4 and its molecular weight is 217.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Catalysis
- 3-((tert-Butoxycarbonyl)amino)-3-methylbutanoic acid is used in the synthesis of renin inhibitory peptides, acting as a transition-state analogue in the enzyme-catalyzed hydrolysis of the peptidic bond (Thaisrivongs et al., 1987).
- This compound is involved in diastereoselective alkylation processes, demonstrating its utility in stereochemistry and enantiomeric separation in organic synthesis (Estermann & Seebach, 1988).
Peptide Synthesis and Proteomics
- It is a key intermediate in the preparation of N-tert-butoxycarbonyl amino acids, crucial for peptide synthesis due to their resistance to racemization (Heydari et al., 2007).
- The compound aids in the study of protein modifications, as shown in research involving arginine modifications and the role of N(α)-tert-butoxycarbonyl (Boc)-arginine with methylglyoxal (Klöpfer, Spanneberg, & Glomb, 2011).
Material Science and Structural Analysis
- It contributes to the understanding of molecular structures, as demonstrated in the study of polymorphic forms in crystallography (Gebreslasie, Jacobsen, & Görbitz, 2011).
- The compound is used in baker's yeast reduction processes, highlighting its role in biocatalysis and organic compound synthesis (Hashiguchi, Kawada, & Natsugari, 1992).
Biochemistry and Microbiology
- It's involved in studies on organic acids in extreme environments, contributing to our understanding of microbial metabolism in unique ecological niches (Rimbault et al., 1993).
Chemical Synthesis and Medicinal Chemistry
- The compound is significant in the synthesis of analogues for carboxyl protease inhibitors, indicating its importance in developing therapeutic agents (Rich, Sun, & Ulm, 1980).
Properties
IUPAC Name |
3-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-9(2,3)15-8(14)11-10(4,5)6-7(12)13/h6H2,1-5H3,(H,11,14)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHJVMOIOTPJSLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80438923 | |
Record name | 3-[(tert-Butoxycarbonyl)amino]-3-methylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80438923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129765-95-3 | |
Record name | 3-[(tert-Butoxycarbonyl)amino]-3-methylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80438923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-((tert-butoxycarbonyl)amino)-3-methylbutanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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